3-Oxohexobarbital

Description

Contextualization within Barbiturate (B1230296) Chemistry Research

3-Oxohexobarbital is a critical metabolite of hexobarbital (B1194168), a barbiturate derivative historically recognized for its hypnotic and sedative properties. wikipedia.orgiiab.meeuropa.eu Hexobarbital itself has been widely utilized in scientific research, particularly in tests to assess microsomal oxidation in rodents. wikipedia.org The study of barbiturate metabolism is essential for comprehending how these compounds are processed and eliminated by biological systems. Within this framework, this compound occupies a central position as an intermediate product in the oxidative metabolism of hexobarbital. The biotransformation of hexobarbital typically involves hydroxylation followed by dehydrogenation, leading to the formation of this compound. wikipedia.orgnih.govpharm.or.jpebi.ac.uk Understanding the precise steps and enzymes involved in the formation and subsequent reactions of this compound is vital for a comprehensive picture of barbiturate disposition within the body.

Historical Trajectories of this compound Research

The investigation into this compound emerged as part of broader efforts to elucidate the metabolic pathways of hexobarbital. Early research on hexobarbital metabolism identified 3'-hydroxyhexobarbital (B1209205) as a primary metabolite. wikipedia.orgnih.govpharm.or.jpebi.ac.uk Subsequent studies, particularly in the 1990s and early 2000s, focused on the further transformation of 3'-hydroxyhexobarbital. It was discovered that 3'-hydroxyhexobarbital undergoes dehydrogenation to form 3'-oxohexobarbital (B1213325) (this compound), a reaction catalyzed by specific liver cytosolic dehydrogenases. nih.govpharm.or.jpebi.ac.uk

A significant historical finding was the identification of a novel metabolic pathway for this compound. Research revealed that this compound can react with glutathione (B108866) to yield 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. wikipedia.orgnih.govtandfonline.comnih.govmdpi.com This discovery highlighted the compound's reactivity and its role in detoxification pathways, where glutathione conjugation facilitates the elimination of metabolites. mdpi.com The purification and characterization of 3-hydroxyhexobarbital (B1221234) dehydrogenases from various animal species and humans also marked a key historical advancement, providing detailed insights into the enzymatic machinery responsible for this compound formation. nih.govpharm.or.jpebi.ac.uk

Fundamental Research Questions Pertaining to this compound

Research concerning this compound aims to address several fundamental questions critical to understanding its role in xenobiotic metabolism:

Enzymatic Mechanisms: What are the specific enzymes and cofactors responsible for the dehydrogenation of 3'-hydroxyhexobarbital to this compound, and what are their kinetic properties and substrate specificities across different species? wikipedia.orgnih.govpharm.or.jpebi.ac.uk

Subsequent Metabolic Fates: What are the complete downstream metabolic pathways of this compound, including the precise mechanisms of its non-enzymatic conversion with glutathione to 1,5-dimethylbarbituric acid and the cyclohexenone-glutathione adduct? wikipedia.orgnih.govtandfonline.comnih.govmdpi.com

Stereoselectivity: How does the stereochemistry of hexobarbital and its 3'-hydroxy metabolite influence the stereoselective formation and subsequent metabolism of this compound? wikipedia.orgnih.govpharm.or.jp

Methodological Frameworks in this compound Investigations

Investigations into this compound employ a range of sophisticated methodological frameworks to characterize its chemical properties and biological transformations. These include both in vitro and in vivo approaches, coupled with advanced analytical techniques.

Analytical Techniques: The identification and quantification of this compound and its related metabolites rely heavily on chromatographic and spectroscopic methods.

Thin-Layer Chromatography (TLC): Early studies utilized TLC for the separation and detection of hexobarbital and its metabolites, including this compound. nih.govpharm.or.jpebi.ac.uk

Mass Spectrometry (MS): MS is crucial for the structural elucidation and identification of metabolites, providing information on molecular weight and fragmentation patterns. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR spectrometry are employed for detailed structural characterization of this compound and its reaction products, confirming their chemical structures. tandfonline.comnih.gov

Ultraviolet (UV) Spectral Analysis: UV spectroscopy is used to characterize the chromophoric properties of the compounds, aiding in their identification and purity assessment. tandfonline.comnih.gov

Research Findings and Data:

The metabolic pathway of hexobarbital to this compound and its subsequent transformations has been extensively studied. A key finding is the stereoselective nature of these reactions. For instance, the S(+) enantiomer of hexobarbital preferentially metabolizes into β-3'-hydroxyhexobarbital, while the R(-) enantiomer preferentially forms α-3'-hydroxyhexobarbital, both catalyzed by cytochrome P450, specifically CYP2B1. wikipedia.orgnih.govpharm.or.jp Subsequently, 3-hydroxyhexobarbital dehydrogenases (3HBD), part of the aldo-keto reductase (AKR) superfamily, catalyze the dehydrogenation of 3'-hydroxyhexobarbital to this compound. This reaction also exhibits stereoselectivity, with a preference for the S-configuration at the 3'-position of 3'-hydroxyhexobarbital for dehydrogenation. wikipedia.orgnih.govpharm.or.jp

A notable research finding is the non-enzymatic conversion of this compound in the presence of glutathione (GSH) under physiological conditions. This reaction leads to the formation of 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. tandfonline.comnih.gov The 1,5-dimethylbarbituric acid has been detected in the urine of rats administered hexobarbital, this compound, or 1',2'-epoxyhexobarbital, accounting for significant percentages of the dose. tandfonline.comnih.gov The cyclohexenone-glutathione adduct, a novel metabolite, has been found in the bile of rats given hexobarbital. tandfonline.comnih.gov

Table 1: Key Metabolic Transformations of Hexobarbital Leading to this compound and Its Fate

| Step | Reactant | Enzyme/Condition | Product | Stereoselectivity | Location/Excretion | References |

| 1 | Hexobarbital (S(+)) | CYP2B1 | β-3'-hydroxyhexobarbital | Preferential | Liver microsomes | wikipedia.orgnih.govpharm.or.jp |

| 1 | Hexobarbital (R(-)) | CYP2B1 | α-3'-hydroxyhexobarbital | Preferential | Liver microsomes | wikipedia.orgnih.govpharm.or.jp |

| 2 | 3'-hydroxyhexobarbital | 3-hydroxyhexobarbital dehydrogenase (3HBD, AKR superfamily) | This compound | S-configuration preferred | Liver cytosol | wikipedia.orgnih.govpharm.or.jpebi.ac.uk |

| 3 | This compound + Glutathione | Non-enzymatic | 1,5-dimethylbarbituric acid | N/A | Urine (rat) | wikipedia.orgnih.govtandfonline.comnih.govmdpi.com |

| 3 | This compound + Glutathione | Non-enzymatic | Cyclohexenone-glutathione adduct | N/A | Bile (rat) | wikipedia.orgnih.govtandfonline.comnih.govmdpi.com |

Table 2: Methodological Approaches in this compound Investigations

| Category | Specific Method | Application in this compound Research | References |

| Analytical Techniques | Thin-Layer Chromatography (TLC) | Separation of hexobarbital and metabolites | nih.govpharm.or.jpebi.ac.uk |

| Mass Spectrometry (MS) | Structural elucidation and identification of metabolites | tandfonline.comnih.gov | |

| Nuclear Magnetic Resonance (NMR) | Detailed structural characterization (¹H-NMR, ¹³C-NMR) | tandfonline.comnih.gov | |

| Ultraviolet (UV) Spectral Analysis | Characterization and purity assessment | tandfonline.comnih.gov | |

| Biological Models | In vitro studies (e.g., liver microsomes, purified enzymes) | Investigating enzymatic transformations and stereoselectivity | nih.govpharm.or.jpebi.ac.uk |

| In vivo studies (e.g., animal models) | Studying metabolite excretion pathways | nih.govtandfonline.comnih.govmdpi.com | |

| Enzyme Characterization | Enzyme purification | Isolation of 3-hydroxyhexobarbital dehydrogenases | nih.govpharm.or.jpebi.ac.uk |

| Enzyme characterization | Determining properties like molecular weight, substrate specificity | nih.govpharm.or.jpebi.ac.uk |

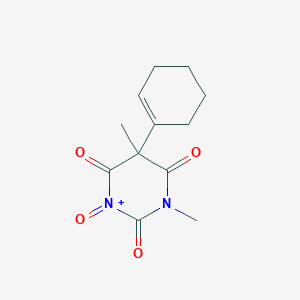

Structure

3D Structure

Properties

Molecular Formula |

C12H15N2O4+ |

|---|---|

Molecular Weight |

251.26 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)-1,5-dimethyl-3-oxo-1,3-diazinan-3-ium-2,4,6-trione |

InChI |

InChI=1S/C12H15N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6H,3-5,7H2,1-2H3/q+1 |

InChI Key |

QRBUUDMCIOVDKY-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |

Canonical SMILES |

CC1(C(=O)N(C(=O)[N+](=O)C1=O)C)C2=CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Oxohexobarbital

Strategies for De Novo Synthesis of 3-Oxohexobarbital and its Precursors

Given that this compound is a metabolite, its "precursors" in a synthetic context typically refer to Hexobarbital (B1194168) itself and the intermediate 3'-hydroxyhexobarbital (B1209205). The synthesis of barbituric acid derivatives, including Hexobarbital, relies on established organic chemistry methodologies.

Condensation Reactions in Barbituric Acid Derivatives Synthesis

The foundational synthesis of barbituric acid, the parent compound of barbiturates, was achieved by Adolf von Baeyer through the condensation of urea (B33335) and malonic acid wikipedia.org. This principle extends to the synthesis of various barbituric acid derivatives.

For the synthesis of Hexobarbital, a key precursor to this compound, several condensation-based strategies have been reported. One method involves the reaction of cyclohex-1-enyl 2-cyanopropanoate with guanidine (B92328) and sodium methylate. This initial reaction leads to a hexobarbital sodium intermediate, which can then be methylated using dimethyl sulfate (B86663) to yield Hexobarbital. Another established pathway for Hexobarbital synthesis entails the reaction of ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea. This process typically occurs in two stages: an initial reaction with tert-butylate in tert-butyl alcohol at temperatures between 20-50 °C, followed by the addition of hydrogen chloride in a solvent mixture of ethanol (B145695) and water fishersci.fi.

Condensation reactions, such as the Knoevenagel condensation, are broadly utilized in the synthesis of barbituric acid derivatives. These reactions often involve the condensation of aromatic aldehydes with barbituric acid or thiobarbituric acid, frequently catalyzed by acids like dodecylbenzenesulfonic acid (DBSA) in aqueous media sigmaaldrich.com. Other atom-economic methods, including Michael addition reactions, are also employed to synthesize a diverse range of heterocyclic derivatives based on the barbituric acid scaffold.

Stereoselective Approaches in Hexobarbital Precursor Chemistry

The metabolism of Hexobarbital, leading to this compound, is characterized by significant stereoselectivity. The S(+)-enantiomer of Hexobarbital is preferentially metabolized to β-3'-hydroxyhexobarbital, while the R(-)-enantiomer predominantly forms α-3'-hydroxyhexobarbital. This initial hydroxylation step is catalyzed by cytochrome P450 enzymes, specifically CYP2B1 fishersci.fi.

Further metabolic transformation of 3'-hydroxyhexobarbital to this compound also exhibits stereoselectivity. This dehydrogenation is mediated by 3-hydroxyhexobarbital (B1221234) dehydrogenase (3HBD), an enzyme belonging to the aldo-keto reductase (AKR) superfamily. The R(-) conformation of 3'-hydroxyhexobarbital is preferentially converted to this compound, indicating that 3HBD demonstrates the highest activity for this specific enantiomer in both its alpha and beta forms fishersci.fi. Studies have shown that the S-configuration at the 3'-position of 3'-hydroxyhexobarbital is preferred for both glucuronidation and dehydrogenation pathways.

While the metabolic formation of this compound from its precursors is highly stereoselective, the de novo chemical synthesis of Hexobarbital itself typically yields a racemic mixture unless specific chiral synthetic methodologies are employed for the cyclohexenyl precursor. Research into stereoselective synthesis in related chemical contexts, such as the preparation of α-amido-β-lactams or β-hydroxy-α-amino acids, highlights the complexity and importance of controlling stereochemistry in synthetic routes. However, specific stereoselective chemical syntheses directly targeting the cyclohexenyl moiety of hexobarbital or its oxidized forms for de novo production are not widely detailed outside of metabolic studies.

Chemical Derivatization and Analogue Preparation for Research Purposes

Chemical derivatization techniques are broadly applied in analytical chemistry to enhance the detection and characterization of compounds. For compounds like this compound, which contains a ketone functionality, derivatization can improve sensitivity and specificity in techniques such as mass spectrometry. However, specific synthetic strategies for creating novel analogues or structural modifications of this compound for research purposes, beyond its known metabolic and non-enzymatic transformations, are not commonly reported as direct synthetic endeavors.

Structural Modification for Mechanistic Probes

While direct synthetic routes for structural modification of this compound to create mechanistic probes are not widely documented, its inherent reactivity in non-enzymatic systems provides a basis for studying its chemical mechanisms. A notable chemical transformation of this compound is its non-enzymatic reaction with glutathione (B108866). This reaction, occurring under physiological conditions, leads to the formation of 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct fishersci.fi. This spontaneous reaction pathway offers insights into the electrophilic nature of this compound and its potential interactions with nucleophilic biological molecules, serving as an intrinsic "mechanistic probe" for its reactivity.

Synthesis of Labeled this compound for Isotope Tracking Studies

The direct chemical synthesis of isotopically labeled this compound (e.g., with deuterium (B1214612) or carbon-13) is not explicitly described in the available literature. However, for isotope tracking studies, labeled this compound can be obtained indirectly through the metabolism of isotopically labeled Hexobarbital. For instance, deuterium-labeled Hexobarbital enantiomers, such as S-(+)-(5-2H3)hexobarbital and R-(-)-(5-2H3)hexobarbital, have been synthesized for clinical studies. When such labeled Hexobarbital is administered, its metabolic conversion to this compound would result in labeled this compound, allowing for its tracking and study in biological systems. This approach leverages the known metabolic pathways to generate the labeled metabolite for research. The general principles of stable isotope labeling, including the use of deuterium and carbon-13, are well-established for studying metabolism and pharmacokinetics.

Reaction Pathways of this compound in Non-Enzymatic Systems

A significant non-enzymatic reaction pathway of this compound involves its conversion in the presence of glutathione. Under physiological conditions, this compound undergoes a spontaneous reaction with glutathione, yielding two main products: 1,5-dimethylbarbituric acid and a novel cyclohexenone-glutathione adduct fishersci.fi. This biotransformation is proposed to occur via an epoxide-diol mechanism, where the formation of a reactive epoxide intermediate leads to the subsequent products fishersci.fi.

Detailed research findings on this non-enzymatic reaction highlight its importance. The products, 1,5-dimethylbarbituric acid and the cyclohexenone-glutathione adduct, have been characterized using techniques such as mass spectrometry, ¹H- and ¹³C-NMR spectrometry, and UV spectral analyses. Studies in rats have shown that 1,5-dimethylbarbituric acid is excreted in urine after administration of Hexobarbital, this compound, or 1',2'-epoxyhexobarbital. The cyclohexenone-glutathione adduct, a novel metabolite of Hexobarbital, is excreted in the bile of rats given Hexobarbital. This pathway underscores the chemical reactivity of this compound and its potential interactions with endogenous nucleophiles like glutathione, which can have implications for its disposition and potential for adduct formation in biological systems.

Advanced Analytical and Bioanalytical Methodologies for 3 Oxohexobarbital Studies

Chromatographic Techniques for Separation and Quantification of 3-Oxohexobarbital and its Metabolites

Chromatographic methods are fundamental for separating this compound from other compounds in a sample, allowing for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of various compounds, including metabolites. The development and validation of an HPLC method for this compound would follow established guidelines, such as those from the International Conference on Harmonisation (ICH) ijpsjournal.comiosrjournals.orghumanjournals.com.

Method development typically involves optimizing chromatographic conditions, including the selection of appropriate solvents, detection wavelength, and mobile phase composition. For instance, reversed-phase HPLC (RP-HPLC) often utilizes C18 columns with mobile phases composed of mixtures like methanol, water, and trifluoroacetic acid ijpsjournal.comhumanjournals.com.

Validation parameters ensure the method's reliability and suitability for its intended purpose. Key parameters include:

Specificity: Confirming that the method accurately measures only the analyte of interest without interference from other components ijpsjournal.comiosrjournals.org.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response over a defined range ijpsjournal.comiosrjournals.org.

Accuracy: Assessing the closeness of measured values to the true concentration, often expressed as percentage recovery ijpsjournal.com.

Precision: Evaluating the reproducibility of the method under the same conditions (repeatability) and across different conditions (intermediate precision), typically measured by relative standard deviation (%RSD) ijpsjournal.comiosrjournals.orghumanjournals.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively ijpsjournal.comiosrjournals.orghumanjournals.com.

Robustness: Examining the method's reliability against small, deliberate variations in analytical parameters, such as flow rate, column temperature, or mobile phase composition ijpsjournal.comiosrjournals.orghumanjournals.com.

System Suitability: Ensuring the chromatographic system performs adequately before and during analysis ijpsjournal.comiosrjournals.org.

An example of typical validation parameters and their acceptance criteria is presented in the table below, reflecting general practices in bioanalytical method validation ijpsjournal.comiosrjournals.orghumanjournals.com:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | No interference from matrix or other components |

| Linearity (R²) | ≥ 0.999 ijpsjournal.com |

| Accuracy (% Recovery) | 98-102% (e.g., 98.55% to 101.01%) ijpsjournal.com |

| Precision (%RSD) | ≤ 2% (e.g., 0.24% to 0.56%) iosrjournals.org |

| LOD | Low µg/mL or ng/mL range (e.g., 1.48 µg/mL) ijpsjournal.comiosrjournals.org |

| LOQ | Low µg/mL or ng/mL range (e.g., 4.47 µg/mL) ijpsjournal.comiosrjournals.org |

| Robustness | %RSD within limits for minor variations ijpsjournal.comiosrjournals.org |

| System Suitability | Satisfactory retention time, theoretical plates, tailing factor ijpsjournal.com |

Gas Chromatography (GC) Applications in Volatile Metabolite Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a primary analytical technique for the analysis of volatile metabolites nih.gov. This method is distinguished by its superior precision, reproducibility, and sensitivity for volatile components nih.gov. GC-MS is extensively applied in metabolomics for qualitative evaluation of volatile compounds nih.gov.

In the context of metabolite analysis, GC-MS has been utilized for identifying volatile organic compounds (VOCs) that serve as biomarkers in various biological systems, such as exhaled breath for disease diagnosis frontiersin.org. Headspace solid-phase microextraction (HS-SPME) combined with GC-MS is a common sample preparation and introduction technique for volatile metabolites, allowing for the detection of a wide range of compounds, including sulfur compounds and organic acids nih.gov.

Research findings indicate that the choice of GC column, such as a more polar column, can significantly enhance chromatographic resolution and yield higher-quality data for volatile metabolite analysis uu.nl. Optimal incubation times for samples are also critical to ensure reliable pathogen identification based on volatile metabolite profiles uu.nl.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and predominant tool for the identification and structural elucidation of drug biotransformation products, including metabolites like this compound thermofisher.comresearchgate.net. Its high sensitivity and resolution enable the detection and quantification of hundreds to thousands of molecules in a single measurement, making it ideal for trace analysis nih.govojp.gov.

Hybrid quadrupole linear ion trap mass spectrometers (QTRAP) are frequently employed in LC-MS/MS setups, allowing for the simultaneous quantification of parent drugs and screening of metabolites in both in vitro and in vivo samples mdpi.com. The use of independent data acquisition (IDA) strategies with QTRAP instruments facilitates semi-quantification and structural confirmation of metabolites from a single injection mdpi.com.

Electrospray ionization (ESI) is a widely used technique in LC-MS, enabling the desorption and ionization of a broad range of intact biomolecules directly from the liquid phase, thereby allowing direct interfacing with LC systems nih.govcore.ac.uk. LC-MS/MS is crucial for obtaining fragmentation data, which provides essential information for structural elucidation and pinpointing the site of metabolism thermofisher.comresearchgate.netsciex.comnih.gov. This is particularly important when analytical standards are not commercially available, as is often the case with biotransformed metabolites waters.com.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive characterization of molecular structures and provides crucial evidence for compound identity emerypharma.comlibretexts.org. For a complete and confident determination of chemical structure, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is often necessary emerypharma.comlibretexts.org.

¹H-NMR (Proton NMR): This 1D technique provides information on the chemical environment of hydrogen atoms within the molecule. Parameters such as chemical shift, multiplicity (splitting pattern), coupling constants, and integration (peak area) are analyzed to assign specific protons to their positions in the structure emerypharma.comlibretexts.orgphcogj.com. For instance, chemical shifts are influenced by electronegative atoms and unsaturated groups, leading to downfield shifts libretexts.org.

¹³C-NMR (Carbon-13 NMR): This technique confirms the number of carbon atoms in the molecule emerypharma.com. While ¹³C-NMR alone may not provide enough information for complete assignment, it is highly complementary to 2D NMR experiments emerypharma.com.

2D NMR Spectroscopy: Techniques like COrrelation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing connectivity between atoms and confirming structural assignments emerypharma.comlibretexts.org. COSY, for example, reveals correlations between coupled protons, while HSQC and HMBC show correlations between protons and carbons, including long-range correlations emerypharma.comlibretexts.org.

NMR spectroscopy is highly complementary to mass spectrometry in structural determination, especially for complex natural products and metabolites waters.comfrontiersin.org.

Mass Spectrometry (MS) for Metabolite Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a rapidly advancing technology that provides detailed information on the composition of small molecules (metabolites) and proteins nih.gov. When coupled with chromatography (LC-MS or GC-MS), it offers high sensitivity and resolution, enabling the detection and quantification of numerous compounds in a single measurement nih.gov.

A critical application of MS in metabolite research is the identification of metabolites and the elucidation of their fragmentation patterns. Fragmentation data, obtained through techniques like tandem mass spectrometry (MS/MS or MSⁿ), is essential for determining the exact structure of metabolites and identifying the site of metabolic transformations thermofisher.comsciex.comnih.govresearchgate.net. Different fragmentation techniques, such as Collision-Induced Dissociation (CID) and Electron Activated Dissociation (EAD), can provide complementary information, leading to more thorough and confident structural elucidation thermofisher.comsciex.com. EAD, for example, can produce a richer fragmentation pattern and diagnostic spectral peaks for labile fragments that might be missed by CID alone sciex.com.

Computational tools, statistical methods, and extensive metabolite databases are integral to the analysis of MS data, facilitating the identification and comparison of features (m/z and retention time combinations) nih.govresearchgate.net. This comprehensive approach allows for the reconstruction of metabolic networks and the discovery of biomarkers nih.govwaters.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the quantitative and qualitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum drawellanalytical.com. For this compound, which contains a cyclohexenone moiety, the presence of conjugated π systems makes it amenable to UV-Vis analysis, as such structures are known to absorb strongly in the UV-Vis region libretexts.org.

In the context of quantification, UV-Vis spectrophotometry operates on the principle that the amount of light absorbed by a sample at a specific wavelength is directly proportional to the concentration of the absorbing substance, as described by Beer's Law drawellanalytical.comunchainedlabs.com. This allows researchers to determine the concentration of this compound in a solution by measuring its absorbance at its characteristic maximum absorption wavelength (λmax), provided its extinction coefficient is known unchainedlabs.com. This approach is essential for precise concentration measurements in various experimental setups.

Beyond simple quantification, UV-Vis spectroscopy is valuable for monitoring reactions involving this compound. For instance, the enzymatic conversion of 3-hydroxyhexobarbital (B1221234) into this compound by enzymes such as 3-hydroxyhexobarbital dehydrogenase (3HBD) can be monitored using UV-Vis, by observing changes in absorbance over time, which can indicate the formation or consumption of the compound lookchem.com. This real-time monitoring capability is critical for studying reaction kinetics, enzyme activity, and metabolic pathways where this compound is an intermediate or product. UV-Vis spectrophotometers can perform high-speed spectral analysis, offering rapid and accurate absorbance results unchainedlabs.com.

Method Validation in Research Matrices

Method validation is a systematic process to establish that an analytical method is suitable for its intended purpose, ensuring the reliability and quality of the generated data researchgate.neteflm.eu. For this compound studies, this involves demonstrating that the analytical procedures can consistently provide accurate, precise, sensitive, and selective measurements across the relevant concentration range and within the specific research matrices elementlabsolutions.comich.org. Key performance characteristics typically assessed during validation include specificity, accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness researchgate.netelementlabsolutions.com. A well-documented validation protocol and report are essential for any analytical procedure europa.eu.

Precision and Accuracy Assessment in In Vitro Systems

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comich.org. It is often expressed as variance, standard deviation, or coefficient of variation (%RSD) ich.org. Accuracy, also termed trueness, expresses the closeness of agreement between the measured value and the accepted true value elementlabsolutions.comich.org. For in vitro systems, such as cell cultures, enzyme assays, or tissue homogenates, assessing the precision and accuracy of this compound measurements is vital for the credibility of research findings.

To assess precision, repeatability (intra-assay precision) is evaluated by performing multiple determinations on the same sample over a short interval of time ich.org. Accuracy is typically determined by analyzing samples with known concentrations of this compound (e.g., reference materials or spiked samples) and comparing the measured results to the known values elementlabsolutions.comich.org. While specific precision and accuracy data for this compound in in vitro systems were not detailed in the provided search results, method validation for similar compounds in biological matrices has reported intra- and inter-day precision (≤11.0% RSD) and accuracy (−10.4–12.8% relative error) researchgate.net. These metrics serve as benchmarks for acceptable performance in bioanalytical assays.

Sensitivity and Selectivity Considerations for Biological Samples (Non-Clinical)

Sensitivity and selectivity are critical performance characteristics for bioanalytical methods, especially when analyzing this compound in complex biological samples from non-clinical studies (e.g., animal models). Sensitivity refers to the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) or quantified (Limit of Quantification, LOQ) researchgate.neteuropa.eu. Given that drug metabolites like this compound may be present at low concentrations in biological fluids or tissues, a highly sensitive method is paramount for accurate pharmacokinetic and metabolic profiling ijpsjournal.com. The determination of LOD and LOQ is often based on the signal-to-noise ratio europa.eu.

Selectivity, or specificity, is the ability of an analytical procedure to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, impurities, or other metabolites elementlabsolutions.comich.org. Biological matrices (e.g., plasma, urine, tissue homogenates) are inherently complex and contain numerous endogenous compounds that can interfere with the analysis of this compound ijpsjournal.combioivt.com. Therefore, the analytical method must be highly selective to differentiate this compound from these potential interferences. This is typically achieved through optimized chromatographic separation coupled with selective detection techniques, such as mass spectrometry, which is commonly used for small molecule bioanalysis bioivt.com. Effective sample preparation techniques also play a crucial role in enhancing selectivity by removing interfering matrix components slideshare.net.

Sample Preparation Techniques for Bioanalytical Research

Sample preparation is a fundamental and critical step in bioanalytical workflows, particularly for the analysis of this compound in biological matrices slideshare.net. The primary goals of sample preparation are to isolate and concentrate the analyte, remove interfering matrix components, and render the sample compatible with the chosen detection method slideshare.net. Common biological samples include blood, plasma, serum, urine, and tissue samples bioivt.comslideshare.net.

Several techniques are commonly employed for the bioanalytical preparation of samples containing this compound:

Protein Precipitation (PP): This is a simple and straightforward method widely used to remove proteins from biological samples, which can interfere with downstream analytical techniques, especially those involving liquid chromatography bioivt.comslideshare.net. Proteins are denatured and precipitated, leaving the analytes in the supernatant.

Liquid-Liquid Extraction (LLE): LLE involves the separation of analytes based on their differential solubility between two immiscible liquid phases slideshare.net. This technique can offer good clean-up and concentration of the analyte.

Solid-Phase Extraction (SPE): SPE is a highly effective technique that selectively retains analytes on a solid sorbent under specific conditions, followed by elution slideshare.net. SPE is known for providing extensive sample clean-up and high extraction recovery, which is crucial for achieving the required sensitivity and selectivity in complex biological matrices researchgate.net. For instance, SPE has been optimized for other analytes in biological samples by adjusting parameters like sample acidification researchgate.net.

Other Considerations: For certain analytes, anti-adsorptive agents may be used during sample storage and processing to overcome non-specific adsorption researchgate.net. Automated liquid handlers are often utilized to ensure consistent sample preparation in high-throughput bioanalytical studies bioivt.com.

The choice of sample preparation method for this compound depends on factors such as the matrix type, the required sensitivity, the presence of interfering substances, and the physicochemical properties of the compound itself. An optimized sample preparation protocol is essential for obtaining accurate and reliable quantitative data in bioanalytical research.

Mechanistic Metabolism and Biotransformation Pathways of 3 Oxohexobarbital

Enzymatic Formation of 3-Oxohexobarbital from Hexobarbital (B1194168) Precursors

The conversion of hexobarbital to this compound is a two-step metabolic sequence initiated by hydroxylation, followed by an oxidation reaction.

Role of Cytochrome P450 Enzymes in Initial Hydroxylation

The initial and rate-limiting step in the metabolism of hexobarbital is its hydroxylation to form 3'-hydroxyhexobarbital (B1209205), a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These heme-containing monooxygenases are primarily located in the endoplasmic reticulum of hepatocytes. mdpi.com Specifically, isoforms such as CYP2B1, CYP2C19, and CYP2B6 have been identified as key players in this metabolic pathway. wikipedia.orgpatsnap.com The reaction involves the insertion of one atom of molecular oxygen into the hexobarbital molecule, transforming it into a more water-soluble metabolite primed for further biotransformation. mdpi.compatsnap.com The formation of 3'-hydroxy- and 3'-ketohexobarbital represents major routes of metabolism for both enantiomers of hexobarbital. nih.gov

The activity of these CYP enzymes can be influenced by various factors, including genetic polymorphisms and the presence of inducing agents like phenobarbital, which can enhance the expression of certain CYP genes. patsnap.comresearchgate.net

Characterization of 3-Hydroxyhexobarbital (B1221234) Dehydrogenases

The subsequent oxidation of 3'-hydroxyhexobarbital to 3'-oxohexobarbital (B1213325) is catalyzed by cytosolic enzymes known as 3-hydroxyhexobarbital dehydrogenases (3HBD). nih.govwikipedia.org These enzymes have been purified and characterized from the liver cytosol of several species. nih.gov

3-Hydroxyhexobarbital dehydrogenases have been isolated and studied in a variety of animal models, revealing species-specific characteristics. nih.gov These enzymes are typically monomeric proteins with molecular weights generally ranging from 30,000 to 42,000 Daltons. nih.govresearchgate.net However, the human variant of the enzyme has a distinct molecular weight of approximately 58,000 Daltons. nih.gov Purification has been achieved using techniques such as gel filtration and ion-exchange chromatography. nih.gov

| Species | Molecular Weight (Da) | Cofactor Preference |

|---|---|---|

| Rabbit | 33,000 - 42,000 researchgate.net | NADP(H) preferred over NAD(H) at physiological pH nih.gov |

| Guinea Pig | Data not available in provided sources | NADP+ preferred, NAD+ utilized in the presence of phosphate ion researchgate.net |

| Rat | ~34,500 - 42,000 nih.gov | NAD+ and NADP+ nih.gov |

| Mouse | ~34,500 - 42,000 nih.gov | NAD+ and NADP+ nih.gov |

| Hamster | ~34,500 - 42,000 nih.gov | NAD+ and NADP+ nih.gov |

| Human | ~58,000 nih.gov | NAD+ only nih.govwikipedia.org |

The catalytic activity of 3-hydroxyhexobarbital dehydrogenases is dependent on the presence of nicotinamide adenine dinucleotide cofactors. nih.gov Most of the characterized animal enzymes can utilize both NAD+ and NADP+ as cofactors, although rabbit 3HBD shows a preference for NADP(H) at a physiological pH of 7.4. nih.govnih.gov In contrast, the human enzyme is specific for NAD+. nih.govwikipedia.org The Michaelis constants (Km) for 3-hydroxyhexobarbital in rabbit liver are 5.3 x 10⁻⁴ M with NAD+ and 4.0 x 10⁻⁴ M with NADP+. researchgate.net

These enzymes exhibit broad substrate specificity. nih.gov In addition to α,β-unsaturated cyclic and acyclic secondary alcohols, they can also dehydrogenate certain hydroxysteroids, such as 3α- and 17β-hydroxysteroids. nih.govresearchgate.net The rabbit enzyme, for example, demonstrates a wide capacity for reducing various quinones, ketones, and aldehydes, including ketosteroids and prostaglandin D₂. nih.gov Conversely, the guinea pig liver enzyme has a comparatively narrower substrate specificity. researchgate.net

| Species | Substrates |

|---|---|

| Rabbit | 3-hydroxyhexobarbital, 1-indanol, 1-tetralol, styryl-methylcarbinol, β-ionol, 5β-androstane-3α,17β-diol, various quinones, ketones, aldehydes (including 3-, 17-, and 20-ketosteroids), and prostaglandin D₂ researchgate.netnih.gov |

| Guinea Pig | 3-hydroxyhexobarbital, 17β-hydroxysteroids (e.g., testosterone, 5α-androstane-3α,17β-diol) researchgate.net |

| Hamster | Cyclic alcohols, 17β-hydroxysteroids, 3α-hydroxysteroids researchgate.net |

Based on amino acid sequence analysis, 3-hydroxyhexobarbital dehydrogenases are classified as members of the aldo-keto reductase (AKR) superfamily. nih.govwikipedia.orgnih.gov Specifically, the hamster enzyme has been identified as belonging to the hydroxysteroid dehydrogenase subfamily within this large group of structurally related oxidoreductases. nih.gov The rabbit enzyme is designated as AKR1C29. nih.gov Members of the AKR superfamily share a characteristic (α/β)₈-barrel structural motif. nih.gov

Stereoselective Aspects of this compound Formation

The metabolism of hexobarbital is highly stereoselective at both the initial hydroxylation and subsequent dehydrogenation steps. nih.govwikipedia.org The two enantiomers of hexobarbital, S-(+)-hexobarbital and R-(-)-hexobarbital, are preferentially metabolized through different pathways. wikipedia.org In rat liver microsomes, (+)-hexobarbital is primarily converted to beta-3'-hydroxyhexobarbital, while the (-)-enantiomer is transformed into alpha-3'-hydroxyhexobarbital. nih.gov

The dehydrogenation of 3'-hydroxyhexobarbital to 3'-oxohexobarbital is also stereoselective. nih.gov The S-configuration at the 3'-position is the preferred substrate for dehydrogenation. nih.gov Specifically, the alpha-3'-hydroxyhexobarbital derived from (-)-hexobarbital and the beta-isomer from (+)-hexobarbital are preferentially dehydrogenated by rabbit and guinea pig 3-hydroxyhexobarbital dehydrogenases. nih.gov In humans, the R-(-) conformation is preferentially converted to this compound, as 3HBD exhibits the highest activity for this enantiomer in both its alpha and beta forms. wikipedia.org This stereoselectivity in metabolism contributes to the different pharmacokinetic profiles observed for the individual enantiomers of hexobarbital. nih.gov

Subsequent Biotransformation Pathways of this compound

Following its formation from the dehydrogenation of 3'-hydroxyhexobarbital, this compound undergoes further significant biotransformation. nih.govwikipedia.org A key metabolic route involves a non-enzymatic reaction with the endogenous thiol, glutathione (B108866) (GSH), leading to the formation of novel metabolites and cleavage products. nih.govtandfonline.comsemanticscholar.org

Research has identified a significant metabolic pathway for this compound that does not require enzymatic catalysis. tandfonline.comtandfonline.com Under physiological conditions, this compound, which contains an α,β-unsaturated carbonyl group, reacts non-enzymatically with glutathione. tandfonline.comtandfonline.com This reaction results in the cleavage of the this compound molecule, yielding two distinct products. nih.govsemanticscholar.org

One of the products from the reaction between this compound and glutathione is a novel metabolite identified as a cyclohexenone-glutathione adduct. nih.govtandfonline.comsemanticscholar.org This adduct represents a new finding in the metabolic profile of hexobarbital. nih.gov Studies in rats have shown that the cyclohexenone-glutathione adduct is excreted into the bile following the administration of hexobarbital. tandfonline.comsemanticscholar.orgtandfonline.com

The second product generated from the non-enzymatic reaction of this compound with glutathione is 1,5-dimethylbarbituric acid. nih.govtandfonline.comsemanticscholar.orgtandfonline.com This compound is a cleavage product of the original barbiturate (B1230296) structure. tandfonline.com In studies involving rats administered with this compound, 1,5-dimethylbarbituric acid was a significant urinary metabolite, accounting for 14.5% of the administered dose. tandfonline.comtandfonline.com Its formation is considered a major route of metabolism. nih.gov

Table 1: Urinary Excretion of 1,5-Dimethylbarbituric Acid in Rats After Administration of Parent Compounds

| Administered Compound | Percentage of Dose Excreted as 1,5-Dimethylbarbituric Acid in Urine |

| Hexobarbital | 13.4% |

| 3'-Oxohexobarbital | 14.5% |

| 1',2'-Epoxyhexobarbital | 4.7% |

| Data sourced from studies on rat metabolism. tandfonline.comtandfonline.com |

The downstream metabolites of this compound have been isolated and structurally characterized using various analytical techniques. tandfonline.comtandfonline.com Both 1,5-dimethylbarbituric acid and the cyclohexenone-glutathione adduct were identified and confirmed through methods including mass spectrometry, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectrometry, as well as ultraviolet (UV) spectral analysis. tandfonline.comtandfonline.com These analyses provided definitive structural evidence for the products formed via the glutathione conjugation pathway. tandfonline.com

Non-Enzymatic Reactions with Endogenous Thiols (e.g., Glutathione Conjugation)

In Vitro Metabolism Models for this compound Studies

In vitro models are essential tools for elucidating the metabolic pathways of xenobiotics. nih.govresearchgate.net For studying the biotransformation of hexobarbital and its metabolites like this compound, subcellular fractions of the liver are commonly employed. nih.govnih.gov

The metabolism of hexobarbital involves enzymes located in different subcellular compartments of the liver. nih.govsemanticscholar.org Liver microsomal and cytosolic fractions are used to study these distinct metabolic steps. nih.govnih.gov

Liver Microsomal Fractions: These preparations contain the endoplasmic reticulum, which is rich in cytochrome P450 (CYP) enzymes. nih.govresearchgate.net In the context of hexobarbital metabolism, liver microsomes are used to study the initial oxidative step where hexobarbital is converted to 3'-hydroxyhexobarbital. nih.govsemanticscholar.org Studies using rat liver microsomes have shown this initial transformation is stereoselective. nih.govsemanticscholar.org

Liver Cytosolic Fractions: The cytosol contains a variety of soluble enzymes, including dehydrogenases. nih.gov The subsequent conversion of 3'-hydroxyhexobarbital to the reactive intermediate this compound is catalyzed by 3-hydroxyhexobarbital dehydrogenases found in the liver cytosolic fraction. nih.govsemanticscholar.org These enzymes have been purified and characterized from the liver cytosol of various species, including rats, rabbits, guinea pigs, and humans. nih.govsemanticscholar.org

Table 2: Application of In Vitro Liver Fractions in Hexobarbital Metabolism Studies

| Liver Fraction | Key Enzymes Present | Metabolic Step Studied | Product Formed |

| Microsomal | Cytochrome P450 (CYP) | Oxidation | 3'-Hydroxyhexobarbital |

| Cytosolic | 3-Hydroxyhexobarbital Dehydrogenases | Dehydrogenation | This compound |

| This table summarizes the specific roles of liver subcellular fractions in the sequential metabolism leading to the formation of this compound. nih.govsemanticscholar.org |

Recombinant Enzyme Systems for Specific Pathway Elucidation

The elucidation of specific metabolic pathways, such as the glutathione conjugation of this compound, heavily relies on the use of recombinant enzyme systems. These in vitro tools allow researchers to investigate the activity of a single, specific enzyme on a substrate, providing definitive evidence of its role in a particular biotransformation. While specific studies detailing the use of recombinant Glutathione S-transferases (GSTs) on this compound are not extensively documented, the methodology is a cornerstone of modern drug metabolism research.

Recombinant enzymes are produced by introducing the gene for a specific human or animal metabolic enzyme into a host expression system, such as bacteria (E. coli), yeast, or insect cells. This process yields high concentrations of the purified enzyme, free from other interfering proteins found in liver microsomes or tissue extracts.

Key Research Findings and Applications:

Enzyme Identification: By incubating this compound with a panel of recombinant enzymes (e.g., various isoforms of GSTs, Cytochrome P450s, or Aldo-keto reductases), researchers can pinpoint which specific enzyme is responsible for a given metabolic step.

Kinetic Analysis: Recombinant systems are ideal for determining key kinetic parameters (Km and Vmax) of a metabolic reaction. This data is crucial for predicting the rate of metabolism and potential for drug-drug interactions.

Pathway Reconstruction: By combining data from multiple recombinant enzymes, a complete metabolic pathway can be reconstructed in vitro, confirming the sequence of enzymatic reactions.

The table below illustrates the types of recombinant enzyme systems used in metabolism studies to characterize pathways like those involved in this compound biotransformation.

| Enzyme Class | Recombinant Isoforms | Typical Reaction Catalyzed | Relevance to this compound Metabolism |

| Glutathione S-Transferases (GSTs) | GSTA1, GSTM1, GSTP1, etc. | Conjugation of electrophilic compounds with glutathione. | Catalysis of the reaction between this compound and glutathione to form a cyclohexenone-GSH adduct. |

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C2, AKR1C3, etc. | Reduction of aldehydes and ketones to corresponding alcohols. | Potential reduction of the ketone group on this compound back to a hydroxyl group. |

| Cytochrome P450s (CYPs) | CYP3A4, CYP2C9, CYP2D6, etc. | Oxidation, hydroxylation, dealkylation. | Potential further oxidative metabolism of this compound or its downstream metabolites. |

Cell-Based Models for Metabolic Profiling (e.g., Hepatocytes, Cell Lines)

Cell-based models are indispensable for metabolic profiling as they provide a more holistic view of biotransformation within a cellular environment, complete with functioning cofactors, and phase I and phase II enzyme systems. Primary human hepatocytes are considered the "gold standard" for these studies because they contain the full complement of drug-metabolizing enzymes and transporters, closely reflecting in vivo liver function biorxiv.orgnih.gov. Immortalized cell lines, such as HepG2 cells, are also used due to their availability and stable phenotype, although their metabolic capacity can be lower than that of primary cells nih.govresearchgate.netresearchgate.netnih.govmdpi.com.

When studying the metabolism of a compound like this compound, these cell systems are used to identify the full range of metabolites produced. The compound is introduced into the cell culture, and after a specific incubation period, the cells and the surrounding media are collected. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are then used to separate, identify, and quantify the parent compound and all resulting metabolites.

Detailed Research Findings from Cell-Based Models:

Metabolite Identification: Incubation of a xenobiotic in cultured hepatocytes allows for the discovery of all major and minor metabolites, including those from sequential phase I and phase II reactions. For this compound, this would involve detecting the formation of the 1,5-dimethylbarbituric acid and the cyclohexenone-glutathione adduct nih.gov.

Metabolic Stability: These models are used to determine the rate at which a compound is metabolized, providing an estimate of its metabolic stability and in vivo clearance.

Species Differences: By using hepatocytes from different species (e.g., human, rat, dog), researchers can investigate species-specific differences in metabolism, which is critical for preclinical drug development.

The following table provides a representative example of data obtained from a metabolic profiling study of this compound in a primary human hepatocyte culture.

| Analyte | Retention Time (min) | Mass Detected (m/z) | Relative Abundance (%) | Putative Identification |

| This compound | 5.2 | 235.10 | 15 | Parent Compound |

| Metabolite A | 2.8 | 184.08 | 55 | 1,5-dimethylbarbituric acid |

| Metabolite B | 4.1 | 542.19 | 30 | Cyclohexenone-glutathione adduct |

Preclinical Disposition and Pharmacokinetic Research in Animal Models Mechanistic Focus

Absorption and Distribution Studies in Animal Models (Non-Efficacy/Safety)

The absorption and distribution of 3-Oxohexobarbital itself are intrinsically linked to the pharmacokinetics of hexobarbital (B1194168), from which it is metabolically derived. Hexobarbital, a highly lipophilic compound, demonstrates significant plasma protein binding, approximately 70% in humans. mdpi.com Its biological effects are largely dependent on its ability to penetrate the central nervous system. wikipedia.org

While direct absorption data for this compound as an administered compound in animal models is less commonly reported, its formation occurs in vivo following hexobarbital administration. Hexobarbital undergoes metabolism in various organs, including the liver, kidneys, adrenal glands, and lungs. mdpi.com Studies on hexobarbital have shown its distribution into different brain regions in animal models. ebi.ac.uk Generally, maternal absorption and distribution of drugs tend to exhibit fewer significant species differences. nih.gov

Excretion Pathways of this compound Metabolites in Animal Models

This compound plays a central role in a newly identified metabolic pathway of hexobarbital. In the presence of glutathione (B108866) under physiological conditions, this compound is non-enzymatically converted into two primary metabolites: 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. mdpi.comebi.ac.uknih.govnih.gov

Research in rats has elucidated the excretion routes of these metabolites. 1,5-dimethylbarbituric acid is primarily excreted in the urine. When rats were administered hexobarbital, this compound, or 1',2'-epoxyhexobarbital, 1,5-dimethylbarbituric acid accounted for 13.4%, 14.5%, and 4.7% of the respective doses excreted in urine. nih.gov The cyclohexenone-glutathione adduct, identified as a novel metabolite of hexobarbital, is excreted via the bile in rats. mdpi.comebi.ac.uknih.govnih.gov This glutathione conjugation pathway is suggested to facilitate the elimination of hexobarbital-derived compounds from the body. mdpi.com

In human studies, 3'-ketohexobarbitone (this compound) was found to be a major urinary metabolite, accounting for 32.1 ± 11.9% of the dose within 24 hours following oral hexobarbitone administration. Concurrently, 1,5-dimethylbarbituric acid constituted 18.0 ± 7.8% of the dose excreted in urine during the same period. researchgate.net

Table 1: Excretion of Hexobarbital Metabolites in 24-hour Urine (Human Data)

| Metabolite | Percentage of Dose Excreted (Mean ± SD) researchgate.net |

| 3'-Ketohexobarbitone | 32.1 ± 11.9% |

| 1,5-Dimethylbarbituric Acid | 18.0 ± 7.8% |

| 3'-Hydroxyhexobarbitone | 4.7 ± 1.3% |

Table 2: Excretion of 1,5-Dimethylbarbituric Acid in Rat Urine from Various Precursors

| Precursor Administered | Percentage of Dose Excreted as 1,5-Dimethylbarbituric Acid in Urine nih.gov |

| Hexobarbital | 13.4% |

| 3'-Oxohexobarbital (B1213325) | 14.5% |

| 1',2'-Epoxyhexobarbital | 4.7% |

Mechanistic Pharmacokinetic Modeling in Animal Systems

In Vitro-In Vivo Extrapolation of Metabolic Clearance (Non-Clinical Predictive Models)

In vitro-in vivo extrapolation (IVIVE) of metabolic clearance is recognized as a useful and often precise tool for predicting important pharmacokinetic processes of a drug in a non-clinical setting. nih.gov However, challenges exist in accurately extrapolating enzymatic intrinsic clearance from in vitro systems to in vivo hepatic metabolic clearance. These challenges include discrepancies between nominal and actual drug concentrations in incubation systems and the necessity for appropriate scaling factors. nih.gov

Some theoretical and experimental perspectives highlight potential limitations and misconceptions within commonly employed IVIVE approaches for predicting human clearance. For instance, the intrinsic clearance value determined in vitro is considered an arterial intrinsic clearance, and a clear theoretical basis for relating this to whole-body arterial clearance for IVIVE purposes remains a subject of discussion. nih.gov Despite these complexities, the careful consideration of factors like scaling from recombinant enzymes, microsomes, or hepatocytes to liver mass, liver weight, blood flow, and distribution volume is crucial for successful extrapolation. nih.gov

Species Differences in this compound Disposition

The metabolic pathway leading to this compound from hexobarbital involves two key steps: hydroxylation of hexobarbital to 3'-hydroxyhexobarbital (B1209205) by cytochrome P450 enzymes, followed by dehydrogenation of 3'-hydroxyhexobarbital to this compound by liver cytosolic dehydrogenases. mdpi.comebi.ac.uknih.gov This metabolic sequence has been observed across a range of animal species, including rabbits, guinea pigs, goats, rats, mice, hamsters, and humans. ebi.ac.uknih.gov

Studies have purified and characterized 3-hydroxyhexobarbital (B1221234) dehydrogenases (3HBD) from the liver cytosol of these diverse species, revealing that each enzyme exhibits its own specific characteristics. ebi.ac.uknih.gov For instance, in humans, 3HBD shows a high preference for NAD+ as a cofactor. wikipedia.org Furthermore, the dehydrogenation of 3'-hydroxyhexobarbital to this compound is stereoselective, with the R(-) conformation preferentially forming this compound due to higher 3HBD activity for this enantiomer in both alpha and beta forms. wikipedia.org

Pharmacokinetic parameters, such as half-life and intrinsic clearance, can vary significantly with age within a species. For example, in male BN/BiRij rats, the half-life of hexobarbital in 30-month-old rats (39.9 ± 4.1 min) was significantly longer than in 3-month-old rats (21.3 ± 3.8 min). Correspondingly, the intrinsic clearance in older rats (20.2 ± 6.6 ml·min⁻¹·kg⁻¹) was approximately half that of younger rats (39.5 ± 7.6 ml·min⁻¹·kg⁻¹). nih.gov

While maternal absorption and distribution of drugs generally show fewer pronounced interspecies differences, metabolic patterns have not yet been definitively established as a primary cause for species differences in teratogenicity, although some evidence suggests their involvement. nih.gov It is also commonly observed that laboratory animals tend to have a higher rate of drug elimination compared to humans. nih.gov

Table 3: Pharmacokinetic Parameters of Hexobarbital in Young and Old Rats

| Parameter | 3-Month-Old Rats (Mean ± SD) nih.gov | 30-Month-Old Rats (Mean ± SD) nih.gov |

| Half-life (min) | 21.3 ± 3.8 | 39.9 ± 4.1 |

| Intrinsic Clearance (ml·min⁻¹·kg⁻¹) | 39.5 ± 7.6 | 20.2 ± 6.6 |

| Volume of Distribution (ml·kg⁻¹) | No significant change with age | No significant change with age |

Computational and Theoretical Chemistry Approaches in 3 Oxohexobarbital Research

Molecular Docking and Dynamics Simulations with Enzyme Targets and Receptors

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (e.g., a protein or enzyme) and to observe the dynamic behavior of these interactions over time, respectively. These methods are invaluable for understanding drug-receptor interactions, enzyme kinetics, and metabolic transformations at an atomic level.

While specific published molecular docking or dynamics simulations focusing solely on 3-Oxohexobarbital with its enzyme targets or receptors were not explicitly identified in the available literature, the principles of these approaches are highly relevant to its study. This compound is known to be formed from 3'-hydroxyhexobarbital (B1209205) through the action of liver cytosolic dehydrogenases. Understanding the binding affinity and interaction mechanisms of this compound with these dehydrogenases, or other potential enzyme targets, could be explored using molecular docking to predict favorable binding poses and molecular dynamics simulations to analyze the stability of these complexes and conformational changes over time. Such studies could shed light on the stereoselectivity observed in the metabolism of hexobarbital (B1194168) and its derivatives. For example, 3-hydroxyhexobarbital (B1221234) dehydrogenases exhibit substrate specificity and use NAD(+) and NADP(+) as cofactors. Computational simulations could model the interaction of this compound with the active sites of these enzymes, providing insights into the catalytic mechanism and the factors influencing its formation and subsequent reactions.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure and intrinsic reactivity of molecules. These calculations can provide detailed information about molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO energies), and reaction pathways, which are crucial for understanding a compound's chemical behavior.

For this compound, QM calculations could be employed to determine its most stable conformations, bond energies, and the distribution of electron density, which dictates its potential sites for chemical reactions. Given that this compound is known to react non-enzymatically with glutathione (B108866) to form 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct, DFT calculations could model the transition states and activation energies for this reaction pathway. This would provide a deeper understanding of the chemical lability of this compound and the mechanism of its detoxification or further metabolism via glutathione conjugation. Although direct QM studies specifically on this compound were not found in the search results, the utility of DFT in predicting reactivity and metabolic transformations for various drug molecules and their metabolites is well-established.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Barbiturate (B1230296) Metabolites

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that establish mathematical relationships between a molecule's chemical structure and its biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery and development to predict the behavior of new compounds without the need for extensive experimental testing.

For barbiturate metabolites, including this compound, QSAR and QSPR models can be developed to predict various attributes. Studies have successfully applied QSAR to barbiturate derivatives to model their anesthetic activity and binding affinity to cytochrome P450 (CYP) enzymes. For instance, QSAR equations have been developed for barbiturate derivatives binding to CYP2B1, revealing relationships between lipophilicity (logP) and inhibition potency. These models typically use molecular descriptors (e.g., electronic, steric, hydrophobic parameters) to correlate structural variations with observed activities or properties.

While specific QSAR/QSPR models for this compound itself are not detailed in the provided search results, the existing frameworks for barbiturates can be extended. By incorporating this compound into datasets of barbiturate metabolites, QSAR/QSPR models could predict its potential interactions with metabolic enzymes, its half-life, or other relevant pharmacokinetic parameters. Such models could also help in understanding how structural modifications, such as the oxidation of the cyclohexenyl ring in hexobarbital to form this compound, impact its properties and subsequent metabolic fate.

Predictive Modeling of Metabolic Hot Spots on the this compound Structure

Predictive modeling of metabolic hot spots (also known as soft spots) aims to identify regions within a molecule that are most susceptible to metabolic transformation by enzymes, primarily cytochrome P450 (CYP) enzymes and other phase I and phase II enzymes. This is critical for optimizing drug candidates for metabolic stability and avoiding the formation of potentially toxic metabolites.

This compound itself is a product of metabolic transformation from Hexobarbital. Hexobarbital is metabolized to 3'-hydroxyhexobarbital by cytochrome P450 enzymes, and subsequently, 3'-hydroxyhexobarbital is dehydrogenated to this compound by liver cytosolic dehydrogenases. This indicates that the 3'-position of the cyclohexenyl ring in hexobarbital is a significant metabolic hot spot, leading to the formation of this compound.

Furthermore, this compound has been identified as a reactive intermediate that can undergo further non-enzymatic reactions. Specifically, in the presence of glutathione under physiological conditions, this compound is converted to 1,5-dimethylbarbituric acid and a cyclohexenone-glutathione adduct. This reaction involves an epoxide-diol mechanism, highlighting the electrophilic nature of this compound and its potential to form adducts, which is a critical consideration in drug metabolism and toxicology. Computational tools like MetaSite are designed to predict such metabolic hot spots and the structures of likely metabolites, considering both enzyme-substrate recognition and chemical transformations. Applying such predictive models to this compound could further delineate its reactivity profile and predict other potential metabolic pathways or adduct formations within biological systems.

Future Directions and Emerging Research Avenues for 3 Oxohexobarbital Studies

Development of Novel Analytical Probes for Metabolic Research

Progress in understanding the intricate roles of 3-oxohexobarbital is intrinsically linked to the development of more sophisticated analytical tools. While established methods like thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) have been crucial for identifying hexobarbital (B1194168) and its metabolites, future research demands novel probes with higher sensitivity and specificity. epa.govunodc.orgijsra.net

The development of fluorescent or radiolabeled derivatives of this compound or its precursors could serve as powerful analytical probes. These probes would enable real-time tracking of the compound's formation and trafficking within cells and tissues, providing spatiotemporal data currently unavailable. Furthermore, creating molecular probes designed to bind specifically to the enzymes that metabolize this compound, such as specific 3-hydroxyhexobarbital (B1221234) dehydrogenases, could help in isolating and characterizing these proteins with greater efficiency. nih.gov Such probes would be invaluable for high-throughput screening assays to identify modulators of hexobarbital metabolism.

Table 1: Comparison of Traditional and Novel Analytical Approaches

| Analytical Approach | Description | Application to this compound Research | Limitations/Future Scope |

|---|---|---|---|

| Chromatography (GC, HPLC) | Separates compounds based on physical properties for quantification. ijsra.net | Quantification of this compound in plasma and urine. researchgate.net | Requires sample extraction and processing; provides limited spatial information. |

| Mass Spectrometry (MS) | Identifies compounds by mass-to-charge ratio, often coupled with GC or HPLC. unodc.org | Structural confirmation of this compound and its downstream metabolites. nih.gov | Can be limited in detecting low-abundance or transient intermediates. |

| Novel Molecular Probes | Engineered molecules (e.g., fluorescently tagged) that specifically interact with a target. nih.gov | Real-time imaging of this compound formation and localization in live cells. | Requires complex synthesis and validation of probe specificity and function. |

| Affinity-Based Probes | Probes designed to bind specifically to metabolizing enzymes. | Isolation and functional characterization of 3-hydroxyhexobarbital dehydrogenases. | Design and synthesis can be challenging; requires knowledge of enzyme structure. |

Elucidation of Unexplored Metabolic Pathways and Intermediates

While the primary metabolic pathway to this compound from its precursor, 3'-hydroxyhexobarbital (B1209205), is well-documented, recent findings have unveiled a previously unknown secondary pathway involving glutathione (B108866) (GSH). epa.govmdpi.comnih.govebi.ac.uk Research has shown that this compound can react non-enzymatically with GSH under physiological conditions. nih.gov This reaction leads to the formation of 1,5-dimethylbarbituric acid and a novel cyclohexenone-glutathione adduct. epa.govnih.govpharm.or.jp

This discovery opens up a significant area for future investigation. Key research questions include:

Enzymatic Contribution: While the initial reaction can be non-enzymatic, is it facilitated or modulated by specific glutathione S-transferase (GST) isozymes in vivo?

Downstream Metabolism: What is the subsequent metabolic fate of the cyclohexenone-glutathione adduct? Is it further processed into mercapturic acids for excretion?

Biological Significance: Does this GSH conjugation pathway represent a significant detoxification route? Could the depletion of GSH during this process have toxicological implications under certain conditions?

Further exploration of this pathway is critical, as GSH conjugation is a major mechanism for detoxifying reactive electrophiles, and understanding this route for this compound is essential for a complete picture of hexobarbital's biotransformation and potential for drug-drug interactions. mdpi.com

Advanced In Vitro and Organ-on-a-Chip Models for Biotransformation Research

Traditional in vitro research using 2D cell cultures or even isolated liver microsomes often fails to fully replicate the complex microenvironment of human organs. researchgate.netuu.nl The future of this compound research lies in the adoption of advanced three-dimensional (3D) culture systems and, most notably, organ-on-a-chip (OoC) technology. uu.nlnih.gov

OoC models, particularly "liver-on-a-chip" systems, offer a more physiologically relevant setting by culturing human liver cells in microfluidic devices that simulate tissue-level architecture and fluid flow. nih.govcn-bio.com These models are superior for studying drug metabolism because they maintain hepatocyte function for longer periods than conventional cultures. cn-bio.com For this compound studies, these platforms would allow researchers to:

Investigate the entire biotransformation sequence from hexobarbital to 3'-hydroxyhexobarbital (a cytochrome P450-mediated reaction) and then to this compound (a cytosolic dehydrogenase reaction) in a single, integrated human-cell-based system. mdpi.comnih.gov

Use multi-organ-on-a-chip systems (e.g., linking a gut chip to a liver chip) to model the first-pass metabolism of orally administered hexobarbital more accurately. cn-bio.comfrontiersin.org

Study the formation and biliary excretion of the cyclohexenone-glutathione adduct, a process involving interplay between different cell types and transport systems within the liver. thno.orgfrontiersin.org

These advanced models bridge the gap between simplistic in vitro assays and complex in vivo studies, offering a powerful tool for predictive and mechanistic toxicology and metabolism research. frontiersin.org

Integration of Omics Technologies in Metabolic Pathway Discovery

The elucidation of metabolic networks has been revolutionized by "omics" technologies. Integrating genomics, transcriptomics, proteomics, and metabolomics offers a systems-level approach to discovering novel pathways and regulatory mechanisms related to this compound. nih.govosti.govmdpi.comfrontiersin.orgnih.gov

Metabolomics: Untargeted metabolomic profiling of biological samples (urine, plasma, bile) from individuals administered hexobarbital can uncover previously unidentified downstream or minor metabolites of this compound. mdpi.com This approach is particularly powerful for finding transient or low-abundance intermediates that might be missed by targeted analyses. One study has already identified this compound as a metabolite involved in metabolic dysregulation using an omics-based approach. biorxiv.org

Transcriptomics and Proteomics: By analyzing changes in gene (mRNA) and protein expression in liver cells exposed to hexobarbital or its metabolites, researchers can identify the specific enzymes involved in their biotransformation. frontiersin.org For instance, one could identify the specific dehydrogenase(s) whose expression levels correlate with the rate of this compound formation.

Genomics: Correlating genetic variations (e.g., single nucleotide polymorphisms or SNPs) in metabolic enzymes with individual differences in hexobarbital metabolism can help explain inter-individual variability in drug response and clearance.

The integration of these datasets can build comprehensive metabolic models, providing a holistic view of how this compound is processed and how this is regulated at multiple biological levels. nih.gov

Stereochemistry and Enantioselective Research on this compound Interactions and Fate

Hexobarbital is administered as a racemic mixture, and its metabolism is known to be highly stereoselective. researchgate.netnih.gov The (+) and (-) enantiomers of hexobarbital are preferentially hydroxylated to different diastereomers of 3'-hydroxyhexobarbital. epa.govpharm.or.jpwikipedia.org Subsequently, the dehydrogenation of 3'-hydroxyhexobarbital to this compound is also stereoselective. epa.govpharm.or.jp

This complex stereochemistry presents a critical, yet underexplored, area for future research focusing on this compound itself. Key questions remain:

Does this compound exist as different stereoisomers, and if so, what are their relative proportions following metabolism?

Do these potential isomers exhibit different reactivity towards glutathione?

Are there stereoselective interactions with other enzymes or transporters involved in its subsequent elimination?

Future studies must employ advanced chiral separation techniques to isolate and characterize the potential stereoisomers of this compound. Understanding the stereochemical fate of this metabolite is crucial, as different enantiomers or diastereomers can have distinct biological activities and toxicological profiles. Investigating the enzymatic function of specific cytochrome P450 isozymes, such as CYP2C19, in stereoselective hydroxylation is a key step in this process. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3'-hydroxyhexobarbital |

| 1,5-dimethylbarbituric acid |

| Cyclohexenone-glutathione adduct |

| Glutathione |

Q & A

Q. What steps mitigate bias in reporting negative results for this compound’s therapeutic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.